Fmoc-D-Dap(Boc,Me)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

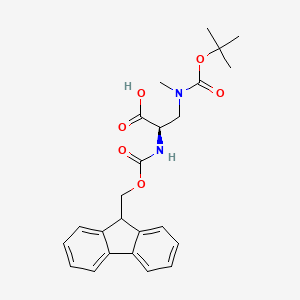

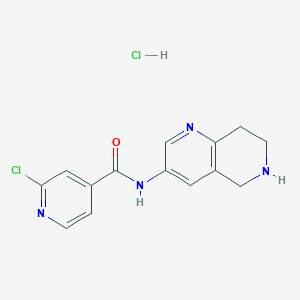

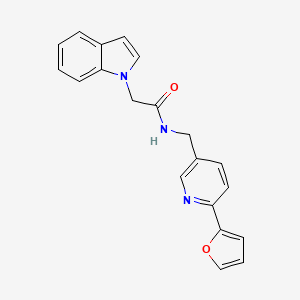

“Fmoc-D-Dap(Boc,Me)-OH” is a chemical compound with the systematic name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-t-butyloxycarbonyl-N-beta-methyl-D-2,3-diaminopropionic acid . It is used as a building block in peptide synthesis .

Molecular Structure Analysis

The molecular formula of “Fmoc-D-Dap(Boc,Me)-OH” is C24H28N2O6 . The molecular weight is 440.49 g/mol . The exact mass is 440.194733 .Physical And Chemical Properties Analysis

“Fmoc-D-Dap(Boc,Me)-OH” has a density of 1.2±0.1 g/cm3 . Its boiling point is 629.3±55.0 °C at 760 mmHg . The flash point is 334.4±31.5 °C . The compound has a LogP value of 5.55 .科学的研究の応用

Synthesis of Protected Amino Acid Esters

- A study by Temperini et al. (2020) developed a method for preparing protected methyl esters of the non-proteinogenic amino acid 2,3-l-diaminopropanoic acid (l-Dap), using the Fmoc protecting group paired with either tosyl or Boc moieties. This method preserves the chirality of the starting d-serine throughout all synthetic steps, making it significant for specific synthetic applications (Temperini et al., 2020).

Peptide Nucleic Acid (PNA) Synthesis

- Research by St Amant and Hudson (2012) demonstrated a Boc-protecting group strategy for Fmoc-based PNA oligomerization. This method allowed for the synthesis of PNA monomers with excellent selectivity and potential as fluorescent probes, highlighting the utility of Fmoc/Boc-protected compounds in advanced biochemical applications (St Amant & Hudson, 2012).

Modified Amino Acids for Peptide Synthesis

- Rao et al. (2006) described the synthesis of orthogonally protected Fmoc-Dap/Dab (Boc/Z/Alloc)-OH starting from Fmoc-Asp/Glu. Their work provided an efficient approach for synthesizing these modified amino acids, which are crucial in peptide synthesis (Rao et al., 2006).

Pseudo Porphyrinyl Amino Acids

- Chaleix et al. (2011) synthesized Fmoc and Boc-protected pseudo meso-tetraarylporphyrin-based amino-acids. These compounds are suitable for peptidic porphyrin derivatives, with potential applications in photodynamic therapy (Chaleix et al., 2011).

Hydrogelation and Self-Assembly

- Cheng et al. (2010) investigated the self-assembly and hydrogelation properties of two Fmoc-tripeptides. Their research revealed significant differences in self-assembled structures and hydrogel properties based on the sequence of the tripeptides, showing the potential of Fmoc-protected compounds in material science (Cheng et al., 2010).

Ultrashort Peptide Self-Assembly for Drug and Gene Delivery

- Gupta et al. (2020) reviewed the use of peptides, including those with Fmoc and Boc groups, in the self-assembly of hydrogels for drug and gene delivery. They highlighted the role of these peptides in the development of therapeutic delivery systems (Gupta et al., 2020).

将来の方向性

“Fmoc-D-Dap(Boc,Me)-OH” has been used to show how Coulombic interactions between ionizable 2,3-diaminopropionic acid (Dap) side chains can be manipulated to tune the functional pH response of a peptide . This leads to altered nucleic acid transfer and hydrogen bonding capabilities, resulting in reduced cytotoxicity . This suggests potential future directions in the field of gene silencing and peptide design .

特性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26(4)13-20(21(27)28)25-22(29)31-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,29)(H,27,28)/t20-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVOWSUKHBRVIE-HXUWFJFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Dap(Boc,Me)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate](/img/structure/B2469311.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2469314.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea](/img/structure/B2469316.png)

![7-Chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2469327.png)

![4-chloro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2469330.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2469332.png)